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Compound of Interest

Compound Name: 3-Chloro-4-nitrosophenol

CAS No.: 13362-36-2

Cat. No.: B077810 Get Quote

Executive Summary
Verdict: In solution (particularly polar solvents like DMSO) and the solid state, "3-Chloro-4-
nitrosophenol" exists predominantly as 3-chloro-1,4-benzoquinone 4-oxime.

While often synthesized and labeled as a nitrosophenol, the molecule undergoes a tautomeric

equilibrium that heavily favors the quinone oxime form due to the greater thermodynamic

stability of the C=N bond over the N=O bond and intermolecular hydrogen bonding. This guide

provides the definitive NMR markers to distinguish these tautomers, establishing

N NMR as the gold standard for validation.

Fundamental Mechanism: The Tautomeric
Equilibrium
The core challenge in characterizing this molecule is the rapid proton transfer between the

phenolic oxygen and the nitroso nitrogen. This is not a static mixture but a dynamic equilibrium

sensitive to solvent polarity and pH.
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Figure 1: Tautomeric equilibrium shifting between the aromatic nitrosophenol and the quinoid

oxime. In most laboratory conditions (solution/solid), the equilibrium lies to the right.

Comparative NMR Analysis
The following data distinguishes the two forms. Note that the 3-chloro substituent breaks the

symmetry of the ring, creating distinct environments for all ring protons.

A. N NMR: The Definitive Differentiator
N NMR provides the most conclusive evidence due to the massive chemical shift difference
between nitroso and oxime nitrogens.

Feature Nitroso Form (Ar-N=O)
Quinone Oxime Form
(C=N-OH)

Chemical Shift (

)

+800 to +900 ppm (vs liq. NH

)(~+400 to +500 ppm vs CH

NO

)

+350 to +410 ppm (vs liq. NH

)(~-30 to +30 ppm vs CH

NO

)

Electronic Environment
Highly deshielded (n->

* transitions)
Shielded relative to nitroso

Color Correlation Green/Blue (Monomer) Yellow/Orange (Solution)
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Critical Insight: If your spectrum shows a nitrogen signal in the +350–400 ppm range (relative to

liquid ammonia), the molecule is in the Oxime form. The Nitroso signal would be significantly

further downfield.

B. H NMR Signatures (Proton)
The 3-chloro group creates an ABX or AMX spin system for the ring protons, preventing the

symmetric doublets seen in unsubstituted benzoquinone oximes.

Proton Type Nitroso Phenol Quinone Oxime

Exchangeable Proton

Phenolic -OH

9.0 – 11.0 ppm (Sharp or

Broad)

Oxime =N-OH

11.0 – 13.5 ppm (Often very

broad)

Ring Protons

Aromatic Region (

6.8 – 8.0 ppm)Coupling typical

of benzene derivatives.

Quinoid/Olefinic Region (

6.2 – 7.5 ppm)Upfield shift due

to loss of aromaticity.

Coupling (

)
Hz

Hz (Quinone double bond)

Hz

C. C NMR Signatures (Carbon)
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Carbon Type Nitroso Phenol Quinone Oxime

Carbonyl (C=O) Absent
Present (

180 – 186 ppm)

C-N Bond
C-N (

140-150 ppm)

C=N (

145 – 155 ppm)

C-O Bond
C-OH (

160 ppm)
C=O (See above)

Experimental Protocol
To accurately characterize this equilibrium, strict control of solvent and temperature is required.

Step 1: Solvent Selection
Recommended:DMSO-d

.

Reasoning: DMSO stabilizes the polar quinone oxime tautomer through hydrogen

bonding. It also ensures full solubility, which can be problematic in chloroform.

Alternative:Acetone-d

or Methanol-d

.

Avoid:CDCl

(Chloroform) unless specifically studying the equilibrium shift. Non-polar solvents may result
in line broadening due to intermediate exchange rates or poor solubility.

Step 2: Acquisition Parameters
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Concentration: Prepare a 10–20 mM solution. High concentrations may induce

stacking/aggregation, shifting signals.

Temperature: Run at 298 K (25°C).

Validation: If signals are broad, perform a Variable Temperature (VT) experiment. Heating

to 320-330 K often sharpens the exchangeable oxime proton signal.

N Detection:

Natural abundance

N is low (0.37%). Use

H-

N HMBC (Heteronuclear Multiple Bond Correlation) rather than direct 1D

N detection to save time.

Set optimization: Optimize the long-range coupling delay for

Hz.

Analytical Workflow: Determining the Tautomer
Use this decision tree to assign your specific batch.
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Start: Dissolve Sample in DMSO-d6

Acquire 1H NMR

Check Exchangeable Proton Shift

> 12.0 ppm (Broad)

High Shift

< 11.0 ppm (Sharp)

Lower Shift

Acquire 13C NMR

Check for C=O Signal (~185 ppm)

Acquire 1H-15N HMBC

Ambiguous/Absent

Conclusion: Quinone Oxime Form

Signal Present

Check 15N Shift (vs Liq NH3)

~350-400 ppm

Conclusion: Nitrosophenol Form

~800-900 ppm
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Figure 2: Step-by-step decision matrix for NMR assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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